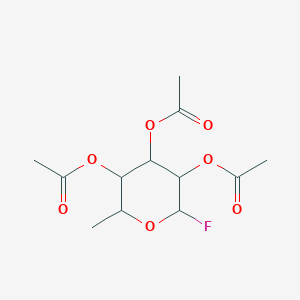

2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride: is a complex carbohydrate derivative used primarily in glycosylation reactions. This compound is a modified form of L-fucose, a deoxy sugar, and is often employed in the synthesis of complex carbohydrates and glycoconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acetic anhydride and a fluoride source such as hydrogen fluoride or a fluoride salt under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same chemical reagents and conditions but utilizes larger reactors and more stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Glycosylation Reactions with Nucleophilic Acceptors

This compound participates in glycosidic bond formation via S<sub>N</sub>1 or S<sub>N</sub>2 pathways, depending on reaction conditions and acceptor nucleophilicity. Key findings include:

-

Mechanistic Insight : Electron-withdrawing acetyl groups stabilize the oxocarbenium ion intermediate, favoring S<sub>N</sub>1 pathways with less nucleophilic acceptors. Stronger nucleophiles (e.g., thiocolchicine) engage via S<sub>N</sub>2, leading to α-selectivity .

Solvent and Temperature Dependence

Reactivity and stereoselectivity are highly sensitive to solvent polarity and temperature:

| Solvent | Temperature | Reaction Time | Yield | α:β Ratio |

|---|---|---|---|---|

| CH<sub>2</sub>Cl<sub>2</sub> | rt | 2 h | 65% | 1:1 |

| 1,2-Dichloroethane | 60°C | 2 h | 77% | >95% α |

| CH<sub>3</sub>CN | 0°C | 30 min | 90% | 9:1 α:β |

-

Polar aprotic solvents (e.g., CH<sub>3</sub>CN) enhance oxocarbenium ion stability, accelerating reactions even at low temperatures .

Comparative Reactivity with Other Glycosyl Donors

This donor outperforms bromides and thioglycosides in specific contexts:

| Donor Type | Catalyst | Yield | Stereoselectivity | Stability |

|---|---|---|---|---|

| Fluoride (this compound) | BF<sub>3</sub>·Et<sub>2</sub>O | 90% | High α | High |

| Bromide | AgOTf | 51% | Moderate α | Low |

| Thioglycoside | NIS/TMSOTf | 48% | Variable | Moderate |

-

Advantages : Stability under acidic conditions, reduced side reactions, and compatibility with moisture-sensitive acceptors .

Limitations and Mitigation Strategies

-

Hydrolysis Sensitivity : Prolonged exposure to moisture degrades the donor. Use anhydrous solvents and molecular sieves .

-

β-Selectivity Challenges : Electron-donating protecting groups on acceptors (e.g., benzyl) reduce β-selectivity. Preactivation with Ph<sub>2</sub>SO/Tf<sub>2</sub>O improves outcomes .

Spectral Characterization

Critical NMR data for reaction monitoring:

Scientific Research Applications

2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is a chemical compound with the molecular formula C₁₂H₁₇FO₇ that is significant in glycoscience because of its function in carbohydrate chemistry and potential biological uses. It is a white crystalline solid with a melting point of 76 to 78 °C and is soluble in dimethyl sulfoxide, dimethylformamide, dichloromethane, and ethyl acetate. This compound is primarily used in carbohydrate chemistry and biochemistry. It functions as a key intermediate in the production of more complex carbohydrates and glycosides. It is also utilized in glycosidase and glycosyltransferase research because of its capacity to interact with particular enzymes. The compound may also have uses in the development of drugs and therapeutic agents that target fucose-related pathways.

Scientific Research Applications

this compound is used in several scientific research applications.

- Enzyme-Catalyzed Reactions Its biological activities are mostly related to its function as a substrate in enzyme-catalyzed reactions. It has been applied in alpha-L-fucosidase research, acting as a substrate for the purification of these enzymes using affinity chromatography.

- Interaction Studies Interaction studies frequently concentrate on its enzymatic interactions; research has shown that it can function as a substrate for alpha-L-fucosidase enzymes, which are essential for the metabolism of fucosylated substances. These investigations aid in clarifying the enzyme's specificity and mechanism of action while also providing insights into potential therapeutic targets involving fucose metabolism.

- Synthesis The synthesis of this compound typically involves the acetylation of L-fucose, followed by fluorination. Acetylation of L-fucose is commonly achieved using acetic anhydride in the presence of a base like pyridine. The final step involves using reagents such as sulfur tetrafluoride to replace a hydroxyl group with fluoride, maintaining the integrity of the acetyl groups.

- Glycosidation 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl fluoride can be used as a derivative of 1-fluorofucose . 3-(2'-3,4'-Tri-O-acetyl-L-fucopyranosyl)3-dime-thylthiocolchicine, a product with useful pharmacological properties, can be produced using this compound . The method's advantages include short reaction times, high yields without using too much glycosylation agent, stable fluoroacetoglucose and fluoroacetofucose derivatives, mild reaction conditions, and the possibility of crystallizing the final product directly from the crude reaction product .

Mechanism of Action

The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The compound reacts with glycosyl acceptors to form glycosidic bonds, facilitated by catalysts such as Lewis acids or bases. This process is essential for the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl bromide

- 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl chloride

- 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride

Comparison: 2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is unique due to its specific fluoride group, which makes it a more reactive glycosyl donor compared to its bromide and chloride counterparts. This increased reactivity is advantageous in certain glycosylation reactions, making it a preferred choice in specific synthetic applications .

Biological Activity

2,3,4-Tri-O-acetyl-alpha-L-fucopyranosyl fluoride is a chemically modified sugar compound derived from L-fucose, characterized by its acetylated fucopyranoside structure. This compound has garnered attention in the fields of carbohydrate chemistry and biochemistry due to its potential biological activities and applications in enzyme interactions.

- Molecular Formula : C₁₂H₁₇FO₇

- Appearance : White crystalline solid

- Melting Point : 76 to 78 °C

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane, and ethyl acetate.

Synthesis

The synthesis of this compound typically involves:

- Acetylation of L-Fucose : Using acetic anhydride in the presence of pyridine to introduce acetyl groups.

- Fluorination : Substituting a hydroxyl group with fluoride using reagents like sulfur tetrafluoride.

Biological Activity

The biological activities of this compound are primarily linked to its role as a substrate in enzyme-catalyzed reactions:

- Substrate for Alpha-L-Fucosidases : It acts as a substrate for alpha-L-fucosidase enzymes, which are crucial for the metabolism of fucosylated compounds. This interaction is significant for understanding enzyme specificity and mechanisms.

- Potential Immunological Properties : Compounds related to fucopyranosides have been noted for their immunological properties, potentially influencing cell signaling and recognition processes.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Enzyme Interaction Studies : Research indicates that this compound can facilitate the purification of alpha-L-fucosidases through affinity chromatography. This process helps elucidate the enzyme's specificity and mechanism of action.

- Therapeutic Applications : The compound's ability to interact with specific enzymes suggests potential applications in drug development, particularly targeting fucose-related metabolic pathways.

Case Studies

Several case studies have explored the applications and effects of this compound:

-

Affinity Chromatography for Enzyme Purification :

- Researchers utilized this compound to purify alpha-L-fucosidases from various biological sources. The results demonstrated enhanced enzyme recovery and activity, underscoring its utility in biochemical research.

-

Immunological Studies :

- In a study examining immune responses, derivatives of fucopyranosides were shown to modulate immune cell activity. While specific data on this compound was limited, its structural similarities suggest potential roles in immune modulation.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucose | Glycoside | Involves multiple sugar units; used in immunology studies |

| 2,3-Di-O-acetyl-alpha-L-fucopyranosyl bromide | Halogenated fucopyranoside | Similar reactivity but with bromine instead of fluoride |

| 3-(2',3',4'-Tri-O-Acetyl-alpha-L-Fucopyranosyl)-1-Propene | C-Glycoside | Distinct linkage type; relevant in natural product chemistry |

Properties

Molecular Formula |

C12H17FO7 |

|---|---|

Molecular Weight |

292.26 g/mol |

IUPAC Name |

(4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl) acetate |

InChI |

InChI=1S/C12H17FO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3 |

InChI Key |

SAOYKKJFCIMXDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.